molecular formula C19H14 B138361 6-Methylchrysene CAS No. 1705-85-7

6-Methylchrysene

Cat. No. B138361
CAS RN: 1705-85-7
M. Wt: 242.3 g/mol
InChI Key: ASVDRLYVNFOSCI-UHFFFAOYSA-N
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Description

Carcinogenicity of Methylchrysenes

Methylchrysenes, including 6-Methylchrysene, are found in tobacco smoke and are suspected to contribute to its tumorigenicity. Studies have shown that 3- and 6-methylchrysenes are strong tumor initiators, with 5-Methylchrysene being a strong carcinogen, while other chrysenes are inactive or weak carcinogens .

The Carcinogenic Activity of Some New Derivatives of Aromatic Hydrocarbons

Chrysene derivatives, including 6-Methylchrysene, have been synthesized and tested for carcinogenic properties. While chrysene itself is almost devoid of carcinogenic action, some derivatives like 6-Methylchrysene have shown activity in inducing tumors in mice .

Effects of 6-nitro substitution on 5-methylchrysene tumorigenicity, mutagenicity and metabolism

The introduction of a nitro group to 5-methylchrysene, resulting in 6-nitro-5-methylchrysene, has been shown to eliminate the tumorigenicity of the compound in mouse skin. This suggests that specific structural modifications can significantly alter the biological activity of methylchrysenes .

Identification and distribution of chrysene, methylchrysenes and their isomers in crude oils and rock extracts

Chrysene and its methylated homologues, including 6-Methylchrysene, are important polyaromatic compounds in crude oils and sediment extracts. Their distribution patterns can be used as molecular indicators in petroleum geochemistry .

Regiospecific Photochemical Synthesis of Methylchrysenes

6-Methylchrysene has been synthesized using photochemical cyclization in the Mallory reaction. This method provides a way to obtain methylchrysenes as single isomers, which are needed for environmental studies due to their suspected toxicity .

Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene

The metabolism of 6-Methylchrysene in rat liver cytosol and in rat subcutaneous tissue involves bioalkylation and dealkylation reactions. These metabolic pathways suggest that the substitution of a methyl group at the center of highest biochemical reactivity may be necessary for the metabolic activation and carcinogenicity of these compounds .

3,6,9,12-Tetrasubstituted chrysenes: synthesis, photophysical properties, and application as blue fluorescent OLED

Although not directly related to 6-Methylchrysene, this study on tetrasubstituted chrysenes highlights the potential application of chrysene derivatives in organic light-emitting diodes (OLEDs) due to their blue fluorescent emission .

Synthesis and Properties of Brominated 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones

This study does not directly discuss 6-Methylchrysene but involves the synthesis of brominated derivatives of related compounds, which could influence the properties of the resulting materials .

Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate

The synthesis and structural characterization of a dihydropyridine derivative is described, which, while not directly related to 6-Methylchrysene, shows the importance of structural analysis in understanding the properties of organic compounds .

Synthesis of 6, 12-Dibromochrysene

The synthesis of 6,12-Dibromochrysene, an important intermediate for the synthesis of other chrysene derivatives, is discussed. The study provides insights into the reaction conditions that could be relevant for the synthesis of 6-Methylchrysene10.

Scientific Research Applications

1. Identification in Crude Oils and Sediment Extracts

6-Methylchrysene, along with chrysene and other methylated homologues, plays a significant role in the study of crude oils, coals, and sediment extracts. These compounds are used for geochemical analysis and oil source identification. For instance, the distribution patterns of chrysene and methylchrysenes help distinguish oil families in different geological reservoirs, such as those in the Tarim Basin and Liaohe Basin in China (Li, Shi, & Wang, 2012).

2. Chemical Synthesis and Environmental Studies

6-Methylchrysene has been synthesized for environmental studies, particularly to understand the toxic compounds in crude oil that affect marine life. The photochemical synthesis of various methylchrysenes, including 6-methylchrysene, is crucial for providing single compounds needed in these environmental analyses (Böhme et al., 2022).

3. Characterization and Spectral Analysis

Complete characterization of 6-methylchrysene using NMR and MS techniques has been accomplished. This research provides detailed insights into the structural and spectral properties of methylchrysenes, which are essential for various scientific applications, such as the development of new materials and understanding their interaction with other substances (Lutnæs & Johansen, 2002).

4. Role in Aryl Hydrocarbon Receptor Signaling and Toxicity

Research has explored the role of mono-methylchrysenes, including 6-methylchrysene, in aryl hydrocarbon receptor (AhR) signaling and related toxic effects. This research is crucial for understanding the biological impact of environmental pollutants and their potential health risks (Alqassim et al., 2019).

Safety And Hazards

6-Methylchrysene is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to store away from incompatible materials . In case of ingestion or direct contact, medical attention should be sought .

properties

IUPAC Name

6-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVDRLYVNFOSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074814
Record name 6-Methylchrysene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylchrysene

CAS RN

1705-85-7, 41637-90-5
Record name 6-Methylchrysene
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Record name 6-Methylchrysene
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Record name Chrysene, methyl-
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Record name 6-Methylchrysene
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Record name 6-methylchrysene
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Record name 6-METHYLCHRYSENE
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Synthesis routes and methods

Procedure details

A mixture of palladium on carbon (10%, 5.0 g) and 6-methyl-7,8,9,10-tetrahydro-chrysene (64.0 g, 0.24 mol) in triglyme (290 mL) was heated at 210° C. under a slow nitrogen stream. The progress of the reaction was monitored by NMR analysis that showed the reaction was 72% complete after 4 hours. The heating was discontinued after 18 hours when essentially all of the starting material had been consumed. The mixture was cooled to 100° C. and filtered to remove the catalyst. The solution was then cooled further to 0° C., and filtered to give 42.9 g (68% yield) of 6-methylchrysene. The filtrate was diluted with water (300 mL) and filtered to give an additional 15.5 g (93% combined yield) of 6-methylchrysene. 1H NMR (CDCl3) 2.86 (s, 3 H), 7.6 (m, 4 H), 7.9 (m, 2 H), 8.1 (m, 1 H), 8.55 (s, 1 H), 8.65 (m, 1 H), 8.8 (m, 2 H).
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
683
Citations
SR Myers, JW Flesher - Chemico-biological interactions, 1991 - Elsevier
… in vivo, in rat dorsal subcutaneous tissue to yield 6-methylchrysene as a metabolite. In addition, both 5-methyl- and 6-methylchrysene were found to undergo a dealkylation reaction in …
Number of citations: 16 www.sciencedirect.com
W Koehl, S Amin, ME Staretz, YF Ueng, H Yamazaki… - Cancer Research, 1996 - AACR
The metabolism of environmentally occurring methylated polynuclear aromatic hydrocarbons by human cytochrome P450 (P450) enzymes has not been examined previously. We …
Number of citations: 38 aacrjournals.org
S Amin, K Huie, AA Melikian, JM Leszczynska… - Cancer research, 1985 - AACR
… -methylchrysene and 6-methylchrysene was compared. … 6-methylchrysene as from 5-methylchry sene. The results of this study indicate that the weak tumori genicity of 6-methylchrysene …
Number of citations: 30 aacrjournals.org
SS Hecht, WE Bondinell… - Journal of the National …, 1974 - academic.oup.com
… This procedure was repeated with absolute ethanol (375 ml) and Norite (400 mg) and a third time with absolute ethanol to give 3.2 g of pure 6-methylchrysene (see table 1). …
Number of citations: 167 academic.oup.com
S Amin, K Huie, SS Hecht, RG Harvey - Carcinogenesis, 1986 - academic.oup.com
… from CH2Cl2/hexane to give pure 2-hydroxy-6-methylchrysene (7), mp 245-247C (180 mg, … In a similar manner, l-hydroxy-6-methylchrysene (6, 6) (0.18 g, 0.66 mmol) was converted to …
Number of citations: 16 academic.oup.com
NE Geacintov, MS Lee, V Ibanez, SS Hecht - Carcinogenesis, 1990 - academic.oup.com
… diol epoxide derivatives of 5- or 6-methylchrysene to native double-stranded calf thymus … -l,2,3,4-tetrahydro-6-methylchrysene are non-tumorigenic and much less mutagenic than (+)-5-…
Number of citations: 12 academic.oup.com
M Li, S Shi, TG Wang - Organic Geochemistry, 2012 - Elsevier
… Synthetic chrysene (the 6-methylchrysene is not available) and picene (Accustandard, New Haven, USA) were added into the mixture solutions of five methylchrysene isomers as PAH …
Number of citations: 48 www.sciencedirect.com
YL Cheung, TJB Gray, C Ioannides - Toxicology, 1993 - Elsevier
… Benzo[c]chrysene and to a lesser extent 6-methylchrysene were the only compounds capable of stimulating epoxide hydrolase b, ctivity, but the effect was modest. None of the …
Number of citations: 40 www.sciencedirect.com
AY Alqassim, MJ Wilson, JK Wickliffe… - Environmental …, 2019 - Wiley Online Library
… For CYP1B1 expression, 4- and 6-methylchrysene were the potent inducers at 50 nM by 4- … 4-fold increases in expression for 4- and 6-methylchrysene at 50 nM. A positive control PAH, …
Number of citations: 5 onlinelibrary.wiley.com
CK Bradsher, AS Burhans - Journal of the American Chemical …, 1940 - ACS Publications
… An attempt to convert this material to 6-methylchrysene by oxidation and cyclization was fruitless. … identical in every respect with the 6-methylchrysene (VI) of Newman3 and showed no …
Number of citations: 7 pubs.acs.org

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